N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
N-(2-Methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. The molecule is substituted at position 2 with a carboxamide group linked to a 2-methoxyethyl chain and at position 7 with a methyl group. This article focuses on comparing its structural and synthetic features with analogous compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-4-12-17-14-10(15(20)18(12)8-9)7-11(22-14)13(19)16-5-6-21-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQRPLLPCCJHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCOC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine, such as 2-methoxyethylamine, under dehydrating conditions.
Methylation: The methyl group at the 7-position can be introduced via alkylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine moieties. Its molecular formula is with a molecular weight of approximately 306.34 g/mol. The structure allows for various chemical modifications, making it a versatile scaffold for further research.
Chemistry
N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide serves as a building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry and is useful in the development of new materials.
Biology
The compound has been studied for its potential biological activities , including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : In vitro studies have shown effectiveness against certain viruses, suggesting potential applications in antiviral drug development.
- Anticancer Activity : The compound has been evaluated for its ability to induce apoptosis in cancer cells. A study demonstrated that treatment with this compound reduced cell viability in several cancer cell lines.
Medicine
Research is ongoing to explore the compound's potential as a therapeutic agent . Notable findings include:
- Mechanism of Action : The compound interacts with specific enzymes or receptors, inhibiting their activity or modulating their function. For instance, it has been shown to inhibit the growth of tumor cells by targeting key metabolic pathways.
- Case Study on Anti-inflammatory Activity : A study focused on the anti-inflammatory properties of pyrimidine derivatives similar to this compound reported a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated at concentrations ranging from 10 to 50 µM:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 60 |
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of various chemicals and materials. Its unique properties make it suitable for developing new compounds with enhanced functionalities.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Impact :
- The 2-methoxyethyl group in the target compound likely enhances solubility compared to the 2-methylthiophenyl group in , which may favor lipophilic interactions.
- Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit distinct conformational features (flattened boat) and intermolecular hydrogen bonding, influencing crystal packing and stability.
- Core Heterocycle Differences: Pyrido[1,2-a]thieno[2,3-d]pyrimidine (target and ) vs. pyrido[2,3-d]pyrimidine (): The fused thieno ring in the former may alter electronic properties and steric bulk compared to simpler pyrido-pyrimidine systems.
Physicochemical Properties
- Melting Points :
- Conformational Analysis: The pyrido[1,2-a]thieno[2,3-d]pyrimidine core in the target compound and may adopt planar or slightly puckered conformations, whereas thiazolo derivatives exhibit significant puckering .
Biological Activity
N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS: 1021212-35-0) is a heterocyclic compound belonging to the pyrido[1,2-a]thieno[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molar Mass | 317.36 g/mol |
| CAS Number | 1021212-35-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core : Cyclization of a suitable precursor (e.g., 2-aminothiophene derivative) with a pyridine carboxylic acid under acidic or basic conditions.
- Introduction of the Carboxamide Group : Reaction with 2-methoxyethylamine under dehydrating conditions.
- Methylation : Alkylation using methyl iodide or similar reagents to introduce the methyl group at the 7-position.
Antitumor Activity
Research has shown that compounds with similar structures exhibit significant antitumor activity. For instance:
- In vitro studies have demonstrated that pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines can inhibit various cancer cell lines such as NCI-H1975 and A549. The half-maximal inhibitory concentration (IC50) values for certain derivatives were found to be lower than 50 μM in these cell lines, indicating potential effectiveness against cancer .
The biological activity of this compound is thought to involve:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit EGFR tyrosine kinase activity effectively. For example, compounds with thienopyrimidine structures exhibited high cytotoxicity against cancer cells by inhibiting EGFR L858R/T790M mutations .
- Selective Activity : Studies indicate that certain derivatives show selective activity towards specific cancer cell lines, suggesting that structural modifications can enhance or reduce biological efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Anticancer Activity :
-
Comparative Analysis :
- In comparison with other similar compounds lacking specific functional groups (such as the thieno ring), N-(2-methoxyethyl)-7-methyl-4-oxo showed enhanced solubility and pharmacokinetics due to its unique structure .
Q & A
Basic: What synthetic methodologies are reported for structurally related thieno-pyrimidine derivatives, and how can they inform the synthesis of this compound?
Answer:
A four-step synthesis route for fused thieno-pyrimidine derivatives involves reacting aminohydroxamates with methyl trimethoxyacetate under reflux conditions (glacial acetic acid/acetic anhydride, 8–10 hours), followed by recrystallization (e.g., ethyl acetate-ethanol mixtures) to obtain high-purity crystals . Key factors influencing yield include:
- Catalyst selection : Sodium acetate is critical for facilitating cyclization .
- Solvent system : Acetic acid/acetic anhydride mixtures enhance reactivity for ring closure .
- Purification : Slow evaporation of solvent mixtures yields single crystals suitable for X-ray diffraction .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Resolves conformational details (e.g., puckered pyrimidine rings, dihedral angles between fused rings) . For example, deviations of 0.224 Å from the mean plane indicate a flattened boat conformation .
- NMR spectroscopy : Confirms substituent positioning (e.g., methoxyethyl groups) and electronic environments. highlights ¹H/¹³C NMR for verifying methyl and aromatic protons .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo moiety) .
Advanced: How can researchers reconcile discrepancies between computational conformational predictions and experimental crystallographic data?
Answer:
Discrepancies often arise from solvent effects or dynamic behavior not captured in static models. Strategies include:
- Molecular Dynamics (MD) simulations : To assess flexibility of the pyrimidine ring under varying conditions .
- Density Functional Theory (DFT) : Compare optimized geometries with X-ray data. For instance, reports an 80.94° dihedral angle between fused rings, which can be validated against DFT results .
- Temperature-dependent crystallography : To probe conformational changes in the solid state .
Advanced: What experimental strategies are effective for analyzing electronic effects of substituents on the thieno-pyrimidine core’s reactivity?
Answer:
- Hammett studies : Correlate substituent electronic parameters (σ) with reaction rates (e.g., nucleophilic substitution at the 2-carboxamide position) .
- Spectroscopic probes :
- Computational mapping : Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation from methoxy groups .
Basic: What safety protocols are recommended for handling pyrimidine derivatives during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of aerosols (Category 4 acute toxicity per EU-GHS/CLP classifications) .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure .
- Waste disposal : Segregate halogenated solvents (e.g., ethyl acetate) for incineration .
Advanced: How can researchers design experiments to resolve contradictions in biological activity data across similar compounds?
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxyethyl vs. phenyl groups) and assay against target enzymes .
- Dose-response profiling : Use IC₅₀ comparisons to distinguish intrinsic activity from solubility artifacts .
- Crystallographic docking : Map ligand-receptor interactions (e.g., pyrimidine core binding to kinase active sites) .
Advanced: What methodological frameworks support linking mechanistic studies to broader theoretical models in medicinal chemistry?
Answer:
- Guiding Principle 2 ( ) : Anchor experiments to a conceptual framework (e.g., transition-state analog theory for enzyme inhibition) .
- Kinetic isotope effects (KIE) : Probe rate-determining steps in catalytic mechanisms .
- Multi-technique validation : Combine crystallography (static structure), NMR (dynamic behavior), and MD simulations (conformational sampling) .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Ethyl acetate-ethanol (3:2) yields >75% purity .
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for polar byproducts .
- HPLC : For enantiomeric resolution if chiral centers are present (e.g., C5 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
